Superior Yield in NBS-Mediated Radical Bromination
In a direct head-to-head comparison, N-propyl-N'-methylthiourea (PMTU, the target compound) achieved an 85% NMR yield in the NBS-mediated radical bromination of (±)-erythro-3-phenyl-2-butanol, significantly outperforming the widely used analog N,N'-dimethylthiourea (DMTU), which gave only 69% yield under identical conditions (2.3 equiv NBS, 0.3 equiv thiourea, DCE, RT, 6-12 h) [1]. PMTU also outperformed N-benzyl-N'-methylthiourea (BnMTU, 70%), N-naphthyl-N'-methylthiourea (NpMTU, 66%), and N-adamantyl-N'-methylthiourea (AdMTU, 64%), establishing it as the optimal thiourea additive among the five analogs tested [1]. The isolated yield of 79% confirms practical synthetic utility [1].
Isolated: 79%
| Evidence Dimension | NMR yield in NBS-mediated stereospecific radical bromination of (±)-erythro-3-phenyl-2-butanol |
|---|---|
| Target Compound Data | 85% (NMR yield), 79% (isolated yield) for PMTU (N-propyl-N'-methylthiourea) |
| Comparator Or Baseline | DMTU (N,N'-dimethylthiourea): 69%; BnMTU: 70%; NpMTU: 66%; AdMTU: 64% |
| Quantified Difference | PMTU yield is 16 percentage points higher than DMTU (85% vs 69%), and 15-21 points higher than all other analogs tested. |
| Conditions | 2.3 equiv NBS, 0.3 equiv thiourea, DCE, RT; (±)-erythro-2a (0.33 mmol); yields determined by 1H-NMR using nitrobenzene as internal standard. |
Why This Matters
For researchers procuring thiourea additives for halogenation reactions, PMTU provides the highest reaction yield among tested analogs, directly reducing raw material costs and improving throughput in synthetic workflows.
- [1] Lifontova, V. V. et al. (2025) 'Stereospecific Radical Bromination of β-Aryl Alcohols with Thiourea Additives Through A Serendipitous Discovery of A 1,2-Aryl Migration', Chemistry - A European Journal, Table 1, Entries 5-9. (PMC11962344). View Source
